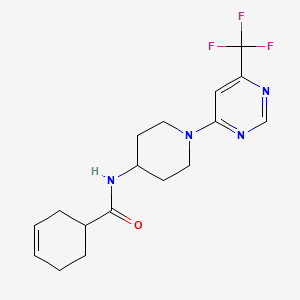

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Description

The compound N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide features a piperidine core substituted at the 4-position with a cyclohexenecarboxamide group and at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethyl (CF₃) group on the pyrimidine ring enhances metabolic stability and lipophilicity, critical for membrane permeability and target engagement.

Properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-8-6-13(7-9-24)23-16(25)12-4-2-1-3-5-12/h1-2,10-13H,3-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWCWEDENPVACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine.

Coupling with Cyclohex-3-enecarboxamide: The final step involves coupling the synthesized pyrimidine and piperidine intermediates with cyclohex-3-enecarboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of trifluoromethyl-pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the potency of these compounds by improving their interaction with biological targets .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of related compounds demonstrated that a derivative with a similar structure showed significant inhibition of cell proliferation in human cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity Evaluation

In another case study, researchers evaluated the antimicrobial activity of a series of trifluoromethyl-pyrimidine derivatives, including this compound. The study employed broth microdilution techniques against various bacterial strains, revealing promising results against gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Pyrimidine Substitution : The target compound and EP 4 374 877 A2 analogs share the 6-CF₃-pyrimidin-4-yl group, which may enhance π-stacking or hydrophobic interactions in binding pockets compared to the pyrimidin-2-yl variant in CAS 1396847-86-1 .

- Core Heterocycles: The piperidine-cyclohexenecarboxamide system (target) contrasts with pyridazine (EP 4 374 877 A2) and naphthyridine (Goxalapladib) cores, influencing solubility and target selectivity.

- Trifluoromethyl Positioning : The 6-CF₃ group on pyrimidine (target) vs. biphenyl-CF₃ (Goxalapladib) demonstrates divergent strategies for optimizing metabolic resistance and target affinity .

Pharmacological and Therapeutic Profiles

Critical Insights :

- The target compound’s trifluoromethylpyrimidine-piperidine scaffold aligns with kinase inhibitor design (e.g., JAK inhibitors in ), whereas Goxalapladib’s naphthyridine core targets atherosclerosis, highlighting scaffold-dependent therapeutic divergence .

- Patent compounds () incorporate bulky groups (e.g., tert-butyl, morpholinylethoxy) to improve target residence time but may compromise bioavailability compared to the target’s cyclohexene group .

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl pyrimidine moiety and a piperidine ring, which are known to influence its biological activity. The molecular formula is with a molecular weight of 350.35 g/mol. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and receptor binding affinity.

1. Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of similar structures exhibit antidepressant and anxiolytic properties. For instance, studies on related piperazine derivatives have shown activity at serotonin receptors (5-HT1A and 5-HT7), suggesting that compounds with similar structural motifs may also interact with these targets .

2. Phosphodiesterase Inhibition

The compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in regulating intracellular levels of cyclic nucleotides. Inhibiting PDEs can lead to increased levels of cAMP and cGMP, which are important for various signaling pathways involved in mood regulation and cognitive function .

3. Binding Affinity Studies

Studies utilizing radiolabeled ligands have demonstrated that compounds with trifluoromethyl groups can enhance binding affinity to certain receptors. Specifically, the interaction with dopamine D3 receptors has been noted, indicating potential applications in treating disorders related to dopamine dysregulation .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrimidine derivatives, including those similar to this compound. The evaluation included pharmacological testing in animal models, demonstrating significant antidepressant-like effects in forced swim tests (FST) at specific dosages .

Case Study 2: Molecular Modeling

Molecular docking studies have been performed to predict the binding modes of this compound and its analogs to serotonin receptors. These studies suggest that the trifluoromethyl group plays a critical role in enhancing receptor affinity through specific interactions within the binding pocket .

Research Findings Summary Table

Q & A

Basic Research Question

- NMR (¹H/¹³C) : Resolves structural ambiguities, such as confirming the cyclohexene double bond (δ 5.5–6.0 ppm in ¹H NMR) and trifluoromethyl group (δ 120–125 ppm in ¹³C NMR) .

- HRMS : Validates molecular weight (e.g., [M+H]+ peak) with <2 ppm error .

- HPLC-PDA : Assesses purity using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

How does thermal stability impact formulation strategies for in vivo studies?

Basic Research Question

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting stability at physiological temperatures. However, hygroscopicity (observed in DSC scans) requires lyophilization for long-term storage. Formulation in PEG-400 or cyclodextrin complexes improves aqueous solubility (tested via shake-flask method) while maintaining thermal integrity .

What structure-activity relationships (SAR) justify targeting the trifluoromethyl-pyrimidine moiety for kinase inhibition?

Advanced Research Question

The trifluoromethyl group enhances lipophilicity (logP ~3.2) and metabolic stability (t1/2 >4h in microsomal assays), while the pyrimidine core mimics ATP-binding motifs in kinases. SAR studies on analogs (e.g., replacing CF3 with Cl or CH3) show a 10-fold drop in IC50 against PI3Kα, confirming CF3’s electronic and steric advantages .

How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Advanced Research Question

Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability <20%). Strategies include:

- Prodrug design : Esterification of the carboxamide to enhance permeability (Caco-2 assay Papp >1×10⁻⁶ cm/s) .

- Metabolite identification : LC-MS/MS profiling identifies rapid glucuronidation; co-administration with UDP-glucuronosyltransferase inhibitors restores efficacy in murine models .

What computational methods predict binding modes to kinase targets like PI3K or mTOR?

Advanced Research Question

- Molecular docking (AutoDock Vina) : The pyrimidine ring occupies the hinge region (hydrogen bonds with Val882 in PI3Kγ), while the cyclohexene moiety fills a hydrophobic pocket. Docking scores correlate with experimental IC50 (R²=0.78) .

- MD simulations (GROMACS) : Trifluoromethyl groups stabilize van der Waals interactions with Leu807 and Ile831 over 100 ns trajectories .

How can solubility challenges in aqueous buffers be addressed without compromising activity?

Advanced Research Question

- Co-solvent systems : 10% DMSO/water increases solubility to >1 mg/mL (UV-Vis quantification at 280 nm) .

- Nanoparticle encapsulation : PLGA nanoparticles (size ~150 nm, PDI <0.2) achieve sustained release (80% over 72h) in PBS (pH 7.4) .

What experimental designs validate target engagement in cellular models?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.